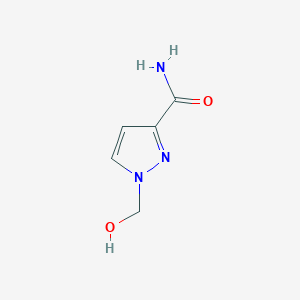

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1-(hydroxymethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c6-5(10)4-1-2-8(3-9)7-4/h1-2,9H,3H2,(H2,6,10) |

InChI Key |

PGPSVPPABYMMGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1C(=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyrazole scaffold is typically constructed via 1,3-dipolar cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For example, ethyl acetoacetate reacts with substituted hydrazines under acidic conditions to yield 1H-pyrazole-3-carboxylates. Modifications include:

-

Vilsmeier-Haack Formylation : Introducing a formyl group at position 1 using POCl₃ and DMF, followed by reduction to hydroxymethyl.

-

Methylation : Alkylation at position 1 using iodomethane in acetone with K₂CO₃.

-

Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane in acetone to yield diethyl 1-methylpyrazole-3,5-dicarboxylate.

-

Hydrolysis with KOH/MeOH generates 1-methylpyrazole-3,5-dicarboxylic acid.

-

Reduction of the ester at position 3 using LiBH₄ produces 3-(hydroxymethyl)-1-methylpyrazole-5-carbonitrile.

Introduction of the Hydroxymethyl Group

Reduction of Formyl Intermediates

A two-step strategy involving formylation and reduction is widely employed:

-

Vilsmeier-Haack Reaction : Treating 1H-pyrazole-3-carboxylates with POCl₃/DMF introduces a formyl group at position 1.

-

NaBH₄ Reduction : The formyl group is reduced to hydroxymethyl, yielding 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C | 70–85% |

| Reduction | NaBH₄, MeOH, rt | 90–95% |

Direct Alkylation with Hydroxymethylating Agents

Although challenging due to the instability of hydroxymethyl halides, protected derivatives (e.g., benzyloxymethyl chloride) can be used, followed by deprotection.

Carboxamide Formation

Coupling via Acid Chlorides

The carboxylic acid at position 3 is converted to its acid chloride using SOCl₂, then reacted with ammonia:

-

Acid Chloride Synthesis : 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is refluxed with SOCl₂ to form the acyl chloride.

-

Ammonolysis : The acid chloride is treated with aqueous NH₃ or NH₃/THF to yield the carboxamide.

| Parameter | Value |

|---|---|

| SOCl₂ Volume | 3.74 mol/L |

| Reaction Time | 16 h at 70°C |

| Ammonia Equivalents | 7× |

Coupling Reagents (BOP, HATU)

Modern methods employ coupling agents for milder conditions:

-

BOP-Cl : Facilitates amide bond formation between 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid and NH₃ in DCM with DIPEA.

Comparative Table :

| Reagent | Solvent | Temp | Yield |

|---|---|---|---|

| BOP-Cl | DCM | rt | 75% |

| HATU | DMF | rt | 90% |

Alternative Synthetic Pathways

Reductive Amination of Nitriles

Nitrile intermediates (e.g., 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile) undergo partial hydrolysis using H₂O₂/HCOOH to form carboxamides.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze pyrazole-3-nitriles to carboxamides under aqueous conditions, though yields are moderate (50–60%).

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal studies confirm the planar pyrazole ring and intramolecular hydrogen bonding between hydroxymethyl and carboxamide groups.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Competing reaction pathways often yield mixtures. Employing electron-withdrawing groups (e.g., –NO₂) at position 4 improves regioselectivity to >95%.

Stability of Hydroxymethyl Group

The hydroxymethyl moiety is prone to oxidation. Storage under inert atmosphere (N₂/Ar) and addition of radical scavengers (e.g., BHT) enhance stability.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 1-(Carboxy)-1H-pyrazole-3-carboxamide.

Reduction: 1-(Hydroxymethyl)-1H-pyrazole-3-amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₇N₃O₂

- Molecular Weight : 141.13 g/mol

- Functional Groups : Hydroxymethyl and carboxamide

The presence of the hydroxymethyl group enhances solubility and reactivity, making this compound valuable in various chemical and biological applications .

Medicinal Chemistry Applications

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has shown promise in the development of pharmaceuticals targeting various diseases due to its ability to modulate biological pathways. Its interactions with specific molecular targets and pathways are crucial for understanding its pharmacological potential.

- Enzyme Interaction : The compound can enhance binding affinity to certain enzymes or receptors, influencing their activity. This characteristic is essential for drug development aimed at diseases such as cancer and infections .

- Antiviral Properties : Research indicates that derivatives of pyrazole compounds exhibit antiviral activities, including inhibition of viral replication mechanisms .

Anticancer Activity

A study demonstrated that pyrazole derivatives, including 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide, were synthesized and tested for anticancer properties. The results indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

In another study, the compound was evaluated for its antimicrobial activity against several bacterial strains. The results showed that it possessed notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Synthetic Routes

Several synthetic methods have been developed for the preparation of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide:

- Condensation Reactions : Utilizing hydrazine derivatives under acidic conditions.

- Functionalization : Introducing hydroxymethyl groups via nucleophilic substitution reactions.

These synthetic routes allow for the modification of the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Specific pathways and targets may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Hydroxymethyl vs. Phenyl : The hydroxymethyl group in the target compound improves water solubility compared to 1-phenyl derivatives, which are more lipophilic .

- Biological Targets : Dichlorophenyl and piperidinyl substituents (e.g., SR-141716A) favor CB1 receptor binding, while hydroxymethyl and benzyloxy groups (e.g., Compound 15 in ) enhance PLK1 inhibition .

Pharmacological Profiles

- Kinase Inhibition : The target compound (IC50 = 219 nM against PLK1) outperforms less polar analogs, suggesting the hydroxymethyl group stabilizes interactions with the kinase's ATP-binding pocket .

- Receptor Modulation: CB1 ligands (e.g., AM251) achieve sub-nanomolar affinity by incorporating halogenated aryl and piperidinyl groups, which engage in hydrophobic and van der Waals interactions .

Biological Activity

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be represented as follows:

This structure includes a pyrazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis and reduced tumor growth in vitro and in vivo models.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly decreased cytokine levels, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that this compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : The compound is believed to enhance the expression of neurotrophic factors, such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function.

Case Study 1: Breast Cancer Model

A study evaluated the efficacy of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with a corresponding increase in apoptotic markers.

Case Study 2: Inflammatory Bowel Disease

In an animal model of inflammatory bowel disease (IBD), administration of the compound resulted in reduced inflammation and improved gut integrity. Histological analysis revealed decreased infiltration of immune cells into the intestinal mucosa.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with pyrazole or pyridine derivatives. Key steps include hydroxymethylation and carboxamide functionalization. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation, requiring inert atmospheres to prevent side reactions .

- Temperature control : Reactions often proceed at 0–25°C to avoid decomposition of sensitive intermediates .

- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using H NMR and ESI-MS .

Q. How can researchers confirm the structural integrity of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- H NMR: Identify hydroxymethyl (-CHOH) protons at δ 4.5–5.0 ppm and carboxamide (-CONH) signals near δ 6.8–7.2 ppm .

- IR spectroscopy: Confirm O-H (3200–3400 cm) and amide C=O (1650–1680 cm) stretches .

- Mass spectrometry : ESI-MS provides exact mass verification (e.g., [M+H] for molecular formula CHNO: 142.06 Da) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide derivatives?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., DHFR, kinases). Key steps:

- Prepare ligand and receptor files (PDB: 1KMS for DHFR) .

- Analyze docking scores (e.g., binding energy ≤ -8 kcal/mol indicates strong affinity) and interaction maps (H-bonds, hydrophobic contacts) .

- MD simulations : Validate stability of ligand-receptor complexes over 50–100 ns trajectories using GROMACS .

Q. How should researchers address contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Data harmonization :

Cross-validate assay conditions (e.g., cell lines, IC protocols) .

Replicate experiments with standardized purity criteria (e.g., ≥95% by HPLC) .

- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity or off-target effects .

Q. What factorial design approaches optimize reaction parameters for scaling up synthesis?

- Methodological Answer :

- 2 factorial design : Test variables (e.g., temperature, solvent ratio, catalyst loading) to identify significant factors. Example:

- Factors : Solvent (DMF vs. THF), temperature (25°C vs. 40°C).

- Response : Yield (%) and purity (%) .

- Response surface methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .

Specialized Methodological Considerations

Q. What strategies improve the stability of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide in aqueous solutions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Buffering : Use pH 6–7 phosphate buffers to minimize degradation .

- Additives : Include 1% w/v cyclodextrins to enhance solubility and stability .

Q. How can researchers elucidate the metabolic pathways of this compound using in vitro models?

- Methodological Answer :

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS .

- CYP450 inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.